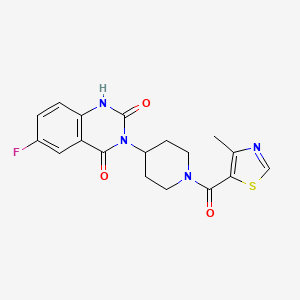

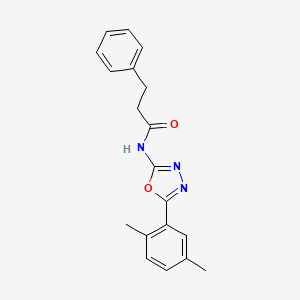

![molecular formula C19H14ClN3 B2410606 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 900019-44-5](/img/structure/B2410606.png)

2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine, which is a pharmacologically important active scaffold . Pyrazolo[1,5-a]pyrimidine derivatives have been found to possess a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as IR and NMR. For instance, the IR spectrum may show peaks corresponding to NH2 and NH groups, CN, and CO . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the functional groups present in the molecule. For instance, the presence of NH2 and NH groups, CN, and CO in the molecule suggests that it can undergo reactions such as addition, elimination, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using spectroscopic techniques such as IR and NMR. The IR spectrum provides information about the functional groups present in the molecule, while the NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding

2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, along with its derivatives, forms part of a group of compounds known for their unique molecular structures. They exhibit hydrogen bonding, forming chains linked by a single C-H...pi(arene) bond. This structural feature has implications for the compound's potential applications in molecular design and crystallography (Portilla et al., 2005).

Biological Activity and Receptor Affinity

This compound is a part of the pyrazolo[3,4-d]pyrimidine class, which has been shown to exhibit A1 adenosine receptor affinity. This receptor affinity indicates potential biological activities, such as being a general class of compounds with specific target interactions in biological systems (Harden et al., 1991).

Synthesis of Derivatives

The compound's derivatives are actively researched for their synthesis and characterization. New derivatives have been synthesized, providing insights into chemical properties and potential applications in various fields like medicine and agriculture (Li-feng, 2011).

Herbicidal Activity

Derivatives of pyrazolo[3,4-d]pyrimidine, including those similar to this compound, have shown herbicidal activity. This suggests potential applications in agriculture for controlling weeds or unwanted vegetation (Luo et al., 2017).

Anticancer Properties

Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized with potential anti-inflammatory and anti-cancer properties. These properties highlight the compound's relevance in pharmaceutical research and drug development (Auzzi et al., 1983).

Potential in Organometallic Chemistry

Studies have shown that certain pyrazolo[1,5-a]pyrimidine-based organometallic complexes exhibit potent cytotoxic nature and antimicrobial activity. This opens avenues for research in organometallic chemistry and its application in medical science (Varma et al., 2020).

Zukünftige Richtungen

The future directions for research on “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” could include further exploration of its pharmacological properties and potential therapeutic applications. For instance, it could be investigated for its potential as a novel CDK2 inhibitor, given the pharmacological potential of the pyrazole moiety .

Wirkmechanismus

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, are the dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Mode of Action

The pyrazolo[1,5-a]pyrimidines class of compounds, to which this compound belongs, is known to have varied and significant biological activities . The interaction of these compounds with their targets often involves substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been highlighted for their therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and pde10a inhibitors, and selective kinase inhibitors .

Result of Action

Pyrazolo[1,5-a]pyrimidines are known to have varied and significant biological activities .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3/c1-13-2-4-14(5-3-13)16-11-21-19-10-18(22-23(19)12-16)15-6-8-17(20)9-7-15/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRRGRUQCZPSJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

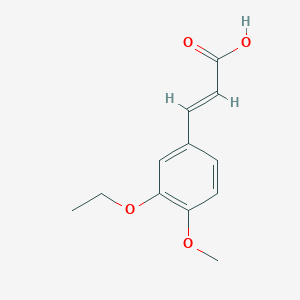

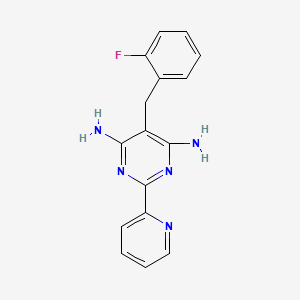

![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)

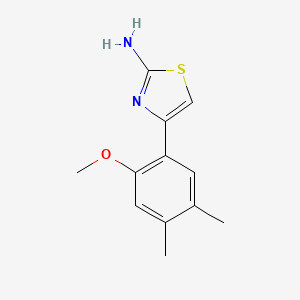

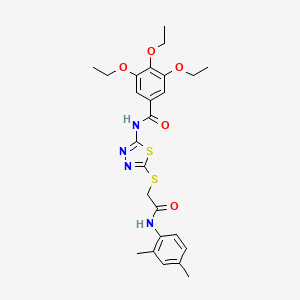

![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)

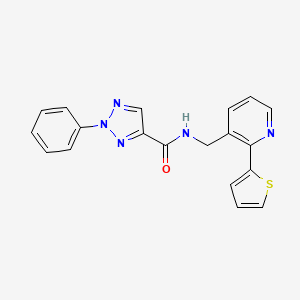

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)

![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)